molecular formula C7H9NOS B8733799 Cyclopropyl(1,3-thiazol-2-yl)methanol

Cyclopropyl(1,3-thiazol-2-yl)methanol

Cat. No.: B8733799
M. Wt: 155.22 g/mol
InChI Key: OHNCVUCHEITZAD-UHFFFAOYSA-N
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Description

Cyclopropyl(1,3-thiazol-2-yl)methanol (CAS: 1855393-81-5) is a heterocyclic compound featuring a cyclopropyl group attached to a methanol-substituted thiazole ring. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol . The compound’s structure combines the rigidity of the cyclopropane ring with the electronic diversity of the thiazole moiety, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

cyclopropyl(1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C7H9NOS/c9-6(5-1-2-5)7-8-3-4-10-7/h3-6,9H,1-2H2

InChI Key

OHNCVUCHEITZAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC=CS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(1,3-thiazol-2-yl)methanol typically involves the reaction of cyclopropyl bromide with thiazole-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products:

Scientific Research Applications

Cyclopropyl(1,3-thiazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(1,3-thiazol-2-yl)methanol and its derivatives involves interactions with various molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several derivatives of cyclopropyl(thiazolyl)methanol have been synthesized, differing in substituents on the thiazole or cyclopropyl groups. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Cyclopropyl(1,3-thiazol-2-yl)methanol 1855393-81-5 C₈H₁₂N₂OS 184.26 None (parent compound)
(1-Thiazol-2-yl-cyclopropyl)-methanol 1890564-90-5 C₇H₉NOS 155.21 Simplified cyclopropane linkage
1-(Aminomethyl)cyclopropylmethanol 1857342-61-0 C₉H₁₃N₃OS 211.29 5-Methylthiazole, aminomethyl
1-(Aminomethyl)cyclopropylmethanol 1864642-65-8 C₈H₁₁IN₂OS 310.16 5-Iodothiazole, aminomethyl

Substituent Impact :

  • Halogenation : The introduction of iodine at the 5-position of the thiazole (e.g., 1864642-65-8) increases molecular weight by ~126 g/mol compared to the parent compound. Halogens enhance electrophilicity, enabling cross-coupling reactions in synthetic pathways .
  • Methylation : A 5-methylthiazole substituent (e.g., 1857342-61-0) elevates lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

  • Hydrogen Bonding: The parent compound’s thiazole N and methanol OH groups enable hydrogen bonding, critical for crystal packing and solubility. Derivatives with aminomethyl groups (e.g., 1857342-61-0) exhibit enhanced H-bond donor/acceptor capacity compared to non-polar analogs .
  • Steric Effects : The cyclopropyl group imposes torsional strain, reducing conformational flexibility. This contrasts with open-chain analogs like 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS: 10-F647408), where a trifluoromethyl group increases electronegativity and metabolic stability .

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